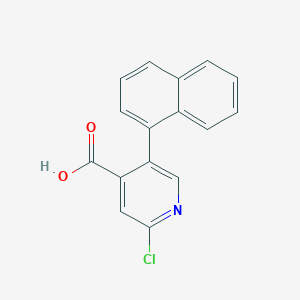
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid (2C5NIA) is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. It is a white crystalline solid with a melting point of around 200°C and a boiling point of around 400°C. 2C5NIA is a member of the family of isonicotinic acids, which are compounds containing both a carboxylic acid group and an isonicotinamide group. This compound has been studied for its potential use in a variety of applications, including its use as a catalyst in organic synthesis, as an antifungal agent, and as an antioxidant.
科学的研究の応用
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% has been studied extensively in the scientific community due to its unique properties and potential applications. It has been studied as a potential catalyst in organic synthesis, as an antifungal agent, and as an antioxidant. In addition, 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% has been investigated for its potential use in the treatment of certain types of cancer, as well as for its potential use as an anti-inflammatory agent.
作用機序
The exact mechanism of action of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% is not yet fully understood. However, it is believed that the compound interacts with certain enzymes in the body, leading to the inhibition of certain biochemical processes. In particular, it is believed that 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% may inhibit the activity of certain enzymes involved in the synthesis of DNA, as well as certain enzymes involved in the metabolism of certain drugs.
Biochemical and Physiological Effects
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential anti-inflammatory and antioxidant effects. In addition, 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% has been studied for its potential ability to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
The use of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% in laboratory experiments has a number of advantages. For example, it is a relatively stable compound and is relatively easy to synthesize. In addition, it is a relatively low-cost compound, making it an attractive option for laboratory experiments. On the other hand, there are certain limitations associated with the use of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% in laboratory experiments. For example, it is a relatively toxic compound and should be handled with caution. In addition, the exact mechanism of action of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% is not yet fully understood, making it difficult to predict the exact effects of the compound in certain laboratory experiments.
将来の方向性
The potential future directions for 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% are numerous. For example, it could be further studied for its potential use as a catalyst in organic synthesis, as an antifungal agent, and as an antioxidant. In addition, further research could be conducted to investigate the exact mechanism of action of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95%, as well as its potential use in the treatment of certain types of cancer. Furthermore, further research could be conducted to investigate the potential toxicity of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% and to determine the most effective ways to handle and store the compound.
合成法
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% can be synthesized by a variety of methods, including the condensation of naphthalene-1-carbaldehyde and isonicotinic acid in the presence of an acid catalyst. This reaction produces a white crystalline solid, which can then be purified by recrystallization and chromatographic techniques. Other methods of synthesis include the reaction of naphthalene-1-carboxylic acid with isonicotinic acid in the presence of an acid catalyst, and the reaction of naphthalene-1-carboxylic acid with 2-chloro-5-bromoisonicotinic acid in the presence of an acid catalyst.
特性
IUPAC Name |
2-chloro-5-naphthalen-1-ylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-15-8-13(16(19)20)14(9-18-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFOUDHNWJWRCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

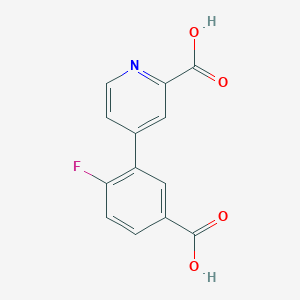
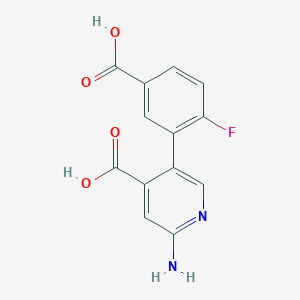
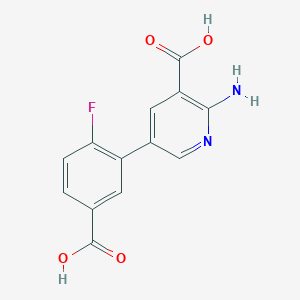
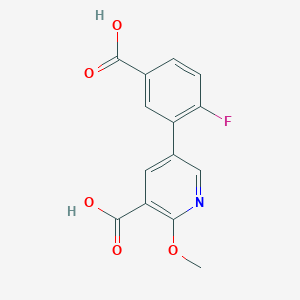
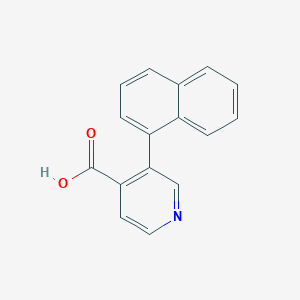

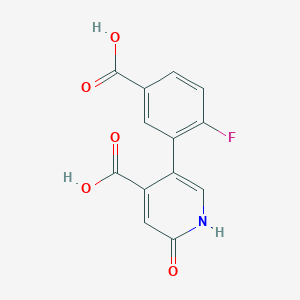


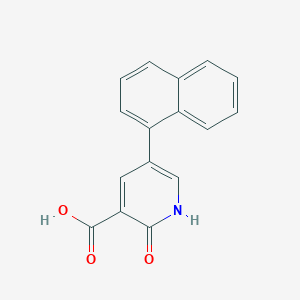
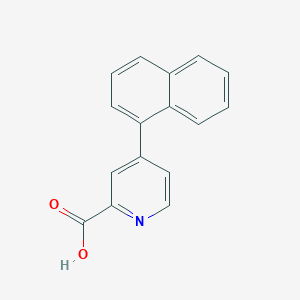
![3-[5-(Methoxycarbonyl)thiophen-3-yl]Isonicotinic acid, 95%](/img/structure/B6391778.png)
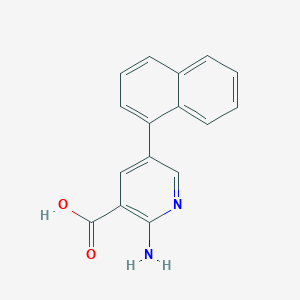
![3-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%](/img/structure/B6391794.png)